
Trans-2,3-dimethyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2,3-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a five-membered oxygen-containing ring fused to a benzene ring, with two methyl groups attached at the 2 and 3 positions. The “trans” configuration indicates that the two methyl groups are on opposite sides of the ring, giving the molecule a specific three-dimensional shape.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3-dimethyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the intramolecular Michael addition of keto-enone substrates using a bifunctional tertiary amine-thiourea catalyst . This method allows for the diastereo- and enantioselective synthesis of the compound, achieving high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Trans-2,3-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
Trans-2,3-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Some derivatives of dihydrobenzofurans have shown promise as therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of trans-2,3-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Trans-2,3-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
2,3-dihydrobenzofuran: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical and biological properties.
2,2-dimethyl-2,3-dihydrobenzofuran: Has two methyl groups at the 2 position, leading to different steric and electronic effects.
Benzofuran: Lacks the saturated ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional shape, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8H,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
XHMRRECSXXCOFJ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC2=CC=CC=C12)C |
SMILES canónico |
CC1C(OC2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


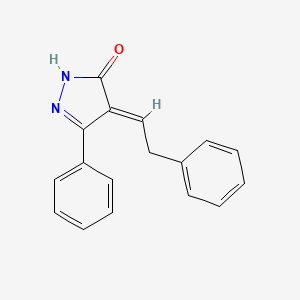
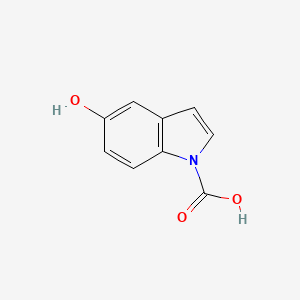
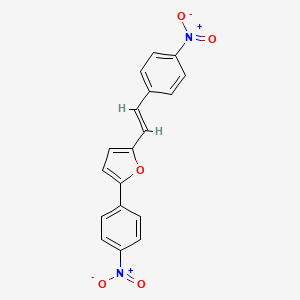
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
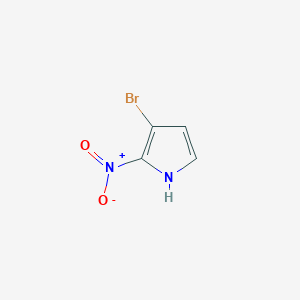
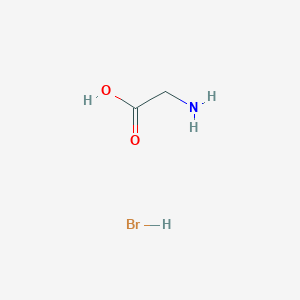

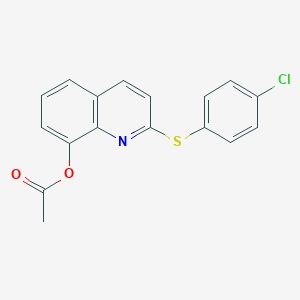

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
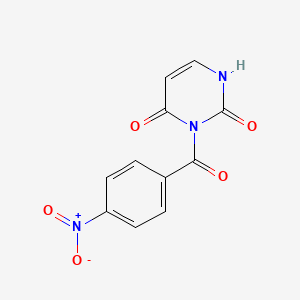

![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
